2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide
CAS No.: 1411540-92-5
Cat. No.: VC2564390
Molecular Formula: C15H13ClN2O3
Molecular Weight: 304.73 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1411540-92-5 |
|---|---|
| Molecular Formula | C15H13ClN2O3 |
| Molecular Weight | 304.73 g/mol |
| IUPAC Name | 2-amino-N-(1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide |
| Standard InChI | InChI=1S/C15H13ClN2O3/c16-10-2-1-3-11(17)14(10)15(19)18-7-9-4-5-12-13(6-9)21-8-20-12/h1-6H,7-8,17H2,(H,18,19) |
| Standard InChI Key | BPNUPKOAIVIIBJ-UHFFFAOYSA-N |
| SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)N |
| Canonical SMILES | C1OC2=C(O1)C=C(C=C2)CNC(=O)C3=C(C=CC=C3Cl)N |
Introduction
2-Amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide is a chemical compound with a molecular formula of C15H13ClN2O3. It is a derivative of benzamide, incorporating a benzodioxolyl moiety and a chloro substituent on the benzene ring. This compound is of interest due to its potential applications in pharmaceutical and chemical research.
Synthesis and Preparation
The synthesis of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide typically involves the reaction of a benzodioxolylmethylamine with a chlorobenzoyl chloride in the presence of a base. This process is similar to other amide formations, where the amine group of the benzodioxolylmethylamine reacts with the carbonyl group of the chlorobenzoyl chloride to form the desired amide bond.
Potential Applications
While specific applications of 2-amino-N-(2H-1,3-benzodioxol-5-ylmethyl)-6-chlorobenzamide are not widely documented, compounds with similar structures are often explored for their biological activities, including antimicrobial, antiviral, and anticancer properties. The presence of the benzodioxolyl group may contribute to unique pharmacological profiles due to its ability to interact with biological targets.
Research Findings
Research on benzamide derivatives often focuses on their potential therapeutic uses. For instance, modifications to the benzamide core can significantly alter its biological activity. The incorporation of a benzodioxolyl group may enhance the compound's ability to interact with specific enzymes or receptors, potentially leading to novel therapeutic applications.
| Compound | Biological Activity | Reference |
|---|---|---|
| Benzamide Derivatives | Antimicrobial, Antiviral | Various studies |
| Benzodioxolyl Compounds | Potential Neuroprotective Effects | Emerging research |
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